molecular formula C25H25F3N4O6 B1670213 Delamanid CAS No. 681492-22-8

Delamanid

货号 B1670213
CAS 编号: 681492-22-8
分子量: 534.5 g/mol
InChI 键: XDAOLTSRNUSPPH-XMMPIXPASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Delamanid, sold under the brand name Deltyba, is a medication used to treat tuberculosis . Specifically, it is used, along with other antituberculosis medications, for active multidrug-resistant tuberculosis . It is taken by mouth . Common side effects include headache, dizziness, and nausea . Other side effects include QT prolongation . Delamanid works by blocking the manufacture of mycolic acids thus destabilising the bacterial cell wall . It is in the nitroimidazole class of medications .


Synthesis Analysis

A concise, protection-group free and sequential route has been developed for the synthesis of the nitroimidazole based FDA-approved multi-drug resistant anti-tuberculosis drug, Delamanid . The synthesis required chiral epoxides as key intermediates .


Molecular Structure Analysis

Delamanid has a molecular formula of C25H25F3N4O6 . Its molecular weight is 534.5 g/mol . The IUPAC name for Delamanid is (2 R )-2-methyl-6-nitro-2- [ [4- [4- [4- (trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3 H -imidazo [2,1-b] [1,3]oxazole .


Chemical Reactions Analysis

Delamanid is a pro-drug which gets activated by the enzyme deazaflavin dependent nitroreductase . The nucleophilic substitution of15 with 3 gave ®-1- (4- ((2-methyloxiran-2-yl) methoxy) phenyl)-4- (4- (trifluoromethoxy) phenoxy) piperidine, which reacted with 2-bromo-4-nitroimidazole to form the desired product (delamanid) .


Physical And Chemical Properties Analysis

Delamanid has a molecular weight of 534.5 g/mol . Its molecular formula is C25H25F3N4O6 . The IUPAC name for Delamanid is (2 R )-2-methyl-6-nitro-2- [ [4- [4- [4- (trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3 H -imidazo [2,1-b] [1,3]oxazole .

科研应用

多药耐药结核病的疗效

Delamanid与MDR-TB患者的痰培养转阴率增加相关,表明其有潜力增强对这种具有挑战性疾病的治疗选择。临床试验表明,在优化的背景方案中添加delamanid可提高治疗后2个月内痰培养转阴的可能性,这是结核病管理中治疗有效性的关键标志。这些发现强调了该药物处理耐药结核菌株和促进成功治疗结果的能力(Gler et al., 2012)

安全性和耐受性

Delamanid的安全性已经得到仔细评估,大多数不良事件报告为轻度至中度。该药物显示出一般耐受性良好的特点,尽管它与QT间期延长有关,这是一些抗结核药物的已知问题。这一方面需要仔细监测,但并不会显著减损该药物在治疗耐药结核病形式中的整体效用。严重不良事件的发生率相对较低,进一步证实了delamanid适合纳入MDR-TB治疗方案(Skripconoka et al., 2012)

药物相互作用和药代动力学

对delamanid与其他药物(包括抗逆转录病毒和抗结核药物)之间的药代动力学相互作用进行的调查表明,没有临床相关的相互作用会影响联合治疗的疗效。这一特点尤为重要,考虑到治疗MDR-TB通常需要复杂的方案以及结核病患者HIV共感染的高发生率。Delamanid的药代动力学特征支持其在不同患者群体中的使用,包括那些正在接受并存治疗的患者(Mallikaarjun et al., 2016)

Safety And Hazards

The primary safety concern with delamanid is QTcF interval prolongation, although this observation has thus far not been associated with any clinical cardiac events . Overall, delamanid is a well-tolerated and safe anti-TB drug when compared to other drugs used to treat MDR-TB .

未来方向

Our results highlight DprE2 as a potential antimycobacterial target and provide a foundation for future exploration into the active metabolites and clinical development of pretomanid and delamanid . In updated 2022 WHO guidelines, bedaquiline and delamanid were recommended for all ages, consequently allowing bedaquiline to be used in both the shorter all-oral bedaquiline-containing regimen and the longer regimen for .

性质

IUPAC Name

(2R)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAOLTSRNUSPPH-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F3N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218326
Record name Delamanid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Delamanid is a prodrug that requires biotransformation via via the mycobacterial F420 coenzyme system, including the deazaflavin dependent nitroreductase (Rv3547), to mediate its antimycobacterial activity against both growing and nongrowing mycobacteria. Mutations in one of five coenzyme F420 genes, _fgd, Rv3547, fbiA, fbiB, and fbiC_ has been proposed as the mechanism of resistance to delamanid. Upon activation, the radical intermediate formed between delamanid and desnitro-imidazooxazole derivative is thought to mediate antimycobacterial actions via inhibition of methoxy-mycolic and keto-mycolic acid synthesis, leading to depletion of mycobacterial cell wall components and destruction of the mycobacteria. Nitroimidazooxazole derivative is thought to generate reactive nitrogen species, including nitrogen oxide (NO). However unlike isoniazid, delamanid does not alpha-mycolic acid.
Record name Delamanid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11637
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Delamanid

CAS RN

681492-22-8
Record name Delamanid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681492-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Delamanid [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681492228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delamanid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11637
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Delamanid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELAMANID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OOT6M1PC7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Delamanid
Reactant of Route 2
Reactant of Route 2
Delamanid
Reactant of Route 3
Reactant of Route 3
Delamanid
Reactant of Route 4
Reactant of Route 4
Delamanid
Reactant of Route 5
Reactant of Route 5
Delamanid
Reactant of Route 6
Reactant of Route 6
Delamanid

Citations

For This Compound
8,380
Citations
TVA Nguyen, RM Anthony, TTH Cao… - Clinical Infectious …, 2020 - academic.oup.com
… Although mutations conferring delamanid resistance have been … The rapid acquisition of delamanid resistance emphasizes … delamanid resistance to help develop a rapid delamanid DST…
Number of citations: 32 academic.oup.com
M Fujiwara, M Kawasaki, N Hariguchi, Y Liu… - Tuberculosis, 2018 - Elsevier
… delamanid-resistant clinical isolates had ddn mutations and the wildtype F 420 HPLC elution pattern. In conclusion, delamanid-… development of a rapid susceptibility test for delamanid. …
Number of citations: 133 www.sciencedirect.com
NJ Ryan, JH Lo - Drugs, 2014 - Springer
… Delamanid has been granted orphan drug status in both the EU and Japan. This article summarizes the milestones in the development of delamanid … approval for delamanid in MDR-TB, …
Number of citations: 194 link.springer.com
Y Liu, M Matsumoto, H Ishida, K Ohguro, M Yoshitake… - Tuberculosis, 2018 - Elsevier
… delamanid's development, including the screening process, in vitro and in vivo characterization, as well as various clinical studies. Delamanid … Delamanid resistance mechanisms have …
Number of citations: 128 www.sciencedirect.com
MT Gler, V Skripconoka… - … England Journal of …, 2012 - Mass Medical Soc
… drug regimen plus 100 mg of delamanid twice daily, 45.4% had … drug regimen plus 200 mg of delamanid twice daily had a higher … more frequently in the groups that received delamanid. …
Number of citations: 876 www.nejm.org
V Skripconoka, M Danilovits, L Pehme… - European …, 2013 - Eur Respiratory Soc
… delamanid for ≤2 months. Mortality was reduced to 1.0% among those receiving long-term delamanid versus short-term/no delamanid (8.3… that treatment with delamanid for 6 months in …
Number of citations: 421 erj.ersjournals.com
JM Lewis, DJ Sloan - Therapeutics and clinical risk management, 2015 - Taylor & Francis
… This review examines the preclinical and clinical development of delamanid, reviews current guidance on its use and evaluates the opportunities and challenges for its future role in TB …
Number of citations: 106 www.tandfonline.com
F von Groote-Bidlingmaier, R Patientia… - The Lancet …, 2019 - thelancet.com
Background Delamanid is one of two recently approved drugs for the treatment of multidrug-resistant tuberculosis. We aimed to evaluate the safety and efficacy of delamanid in the first …
Number of citations: 174 www.thelancet.com
SE Mudde, AM Upton, A Lenaerts, HI Bax… - Journal of …, 2022 - academic.oup.com
… : bedaquiline, delamanid and pretomanid. Of these, delamanid and pretomanid belong to … In order to close the knowledge gap on how delamanid and pretomanid compare with each …
Number of citations: 22 academic.oup.com
HA Blair, LJ Scott - Drugs, 2015 - Springer
… Delamanid was generally well tolerated in patients … delamanid-based therapy, it was not associated with clinical symptoms such as syncope and arrhythmia. In conclusion, delamanid is …
Number of citations: 98 link.springer.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。